4-(1H-5-indolyloxy)-2-pyrimidinamine
Description
4-(1H-5-Indolyloxy)-2-pyrimidinamine is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group at position 2 and an indole moiety linked via an oxygen atom at position 2. The indole group, a bicyclic aromatic structure, confers unique electronic and steric properties that influence binding affinity and selectivity in biological systems. This compound has garnered attention in medicinal chemistry due to its structural resemblance to kinase inhibitors targeting cyclin-dependent kinases (CDKs) and casein kinases (CKs) .
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(1H-indol-5-yloxy)pyrimidin-2-amine |
InChI |
InChI=1S/C12H10N4O/c13-12-15-6-4-11(16-12)17-9-1-2-10-8(7-9)3-5-14-10/h1-7,14H,(H2,13,15,16) |
InChI Key |
WGFISAXIXCVILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC3=NC(=NC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of 4-(1H-5-indolyloxy)-2-pyrimidinamine with structurally related 2-pyrimidinamine derivatives is provided below, emphasizing pharmacological targets, clinical outcomes, and structural nuances.
Table 1: Key Structural and Functional Comparisons
Structural and Pharmacological Insights
Substituent-Driven Target Specificity :
- The indolyloxy group in this compound may enhance interactions with hydrophobic pockets in kinase ATP-binding domains, similar to AZD5438’s imidazole moiety . However, AZD5438’s methylsulfonylphenyl group introduces steric bulk, contributing to its poor tolerability .
- PF670462 ’s fluorophenyl and cyclohexyl groups optimize binding to CK1ε/δ, distinguishing it from CDK-targeting analogs . In contrast, abemaciclib’s benzimidazole and piperazine groups confer CDK4/6 selectivity, reducing off-target effects on CDK1/2 .
- Efficacy and Toxicity: AZD5438’s broad CDK inhibition (CDK1/2/9) led to dose-limiting hematological toxicities, whereas abemaciclib’s selectivity for CDK4/6 improved its therapeutic index .
Synthetic Versatility :
- The 2-pyrimidinamine scaffold permits diverse substitutions, as evidenced by its use in larvicidal agents (e.g., mosquito control) and oncology drugs. Modifications at positions 4 and 5 are critical for tuning activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
